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Compound of Interest

Compound Name: (22R)-Budesonide-d6

Cat. No.: B7947187

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of
(22R)-Budesonide-d6. Given that deuteration primarily alters pharmacokinetic properties with
minimal impact on in vitro pharmacodynamics, this document focuses on the well-documented
profile of (22R)-Budesonide, which is expected to be virtually identical to its deuterated
counterpart at the molecular and cellular level.

(22R)-Budesonide is the more active epimer of Budesonide, a potent, non-halogenated
glucocorticoid with high topical anti-inflammatory activity. Its therapeutic effects are primarily
mediated through its high affinity for the glucocorticoid receptor (GR).

Glucocorticoid Receptor Binding Affinity

(22R)-Budesonide exhibits a high binding affinity for the glucocorticoid receptor, surpassing that
of many other corticosteroids. This strong interaction is the foundation of its potent anti-
inflammatory effects. The (22R)-epimer has been shown to be twice as active as the (22S)-
epimer in receptor binding studies.[1]

Table 1: Relative Glucocorticoid Receptor Binding Affinity
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Relative Binding Affinity (Dexamethasone

Compound

=1)
(22R)-Budesonide 14
(22S)-Budesonide 7
Triamcinolone Acetonide 3.5
Dexamethasone 1

Source: Data compiled from studies on rat skeletal muscle glucocorticoid receptors.[1]

In Vitro Anti-Inflammatory Activity

The anti-inflammatory properties of (22R)-Budesonide are demonstrated in vitro through the
inhibition of pro-inflammatory mediators and pathways. A key mechanism is the suppression of
the transcription factor NF-kB, which regulates the expression of numerous inflammatory
genes.[2][3] Budesonide has been shown to dose-dependently inhibit the release of various
cytokines from different cell types.

Table 2: In Vitro Inhibition of Cytokine Release by Budesonide

Cell Type Stimulant Cytokine Inhibited IC50 (approx.)

Human Lung

o Swine Dust/ LPS IL-6, IL-8 10-10-10°M
Epithelial Cells (A549)

Human Alveolar
LPS TNF-a, IL-6 101°-10—°M
Macrophages

Human Peripheral
) IL-1p3, IL-2, IL-6, IFN-
Blood Mononuclear Anti-CD3 ~10-7 M

Y, TNF-a
Cells (PBMCs)

Human Bronchial

o IFN-y GM-CSF <10~°*M
Epithelial Cells
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Note: The provided IC50 values are for Budesonide (a mix of 22R and 22S epimers). The
(22R) epimer is the more potent of the two. Data compiled from multiple sources.[4][5][6]

Signaling Pathway and Experimental Workflow
Visualizations

To further elucidate the mechanism of action and experimental approaches, the following

diagrams are provided.
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Caption: Glucocorticoid Receptor Signaling Pathway of (22R)-Budesonide-d6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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